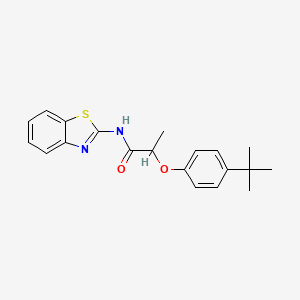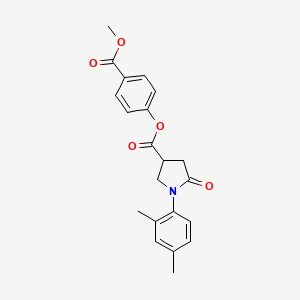
N-(1,3-benzothiazol-2-yl)-2-(4-tert-butylphenoxy)propanamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(4-tert-butylphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-tert-butylphenoxy)propanamide typically involves the reaction of 2-mercaptoaniline with acid chlorides. One common method is the treatment of 2-mercaptoaniline with an appropriate acid chloride in the presence of a base, such as pyridine, to form the benzothiazole ring . The resulting benzothiazole derivative is then reacted with 4-tert-butylphenol and a suitable coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), in a solvent like dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(4-tert-butylphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring or the phenoxy group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-(4-tert-butylphenoxy)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-tert-butylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N’-(4-methoxyphenyl)thiourea
- N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(4-tert-butylphenoxy)propanamide is unique due to its specific structural features, such as the presence of the tert-butylphenoxy group, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-tert-butylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-13(24-15-11-9-14(10-12-15)20(2,3)4)18(23)22-19-21-16-7-5-6-8-17(16)25-19/h5-13H,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBYJUZQQJROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)OC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146203.png)
![1-Ethyl-4-[3-(3-phenoxyphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4146210.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B4146211.png)
![ethyl [2-({N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4146222.png)
![ethyl 6'-amino-1,3'-dimethyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4146229.png)
![1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol](/img/structure/B4146230.png)
![N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide](/img/structure/B4146234.png)
![N-(1-adamantyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B4146238.png)
![1-Benzyl-4-[4-(2-methoxyphenoxy)but-2-ynyl]piperazine;oxalic acid](/img/structure/B4146245.png)

![1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4146269.png)
![1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146277.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4146281.png)
![4-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide](/img/structure/B4146298.png)
